Cas no 2649073-80-1 (5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole)

5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound featuring both oxazoline and pyrazole moieties, offering versatile reactivity for synthetic applications. The presence of the iodomethyl group enables functionalization through nucleophilic substitution or cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science. The 1-methylpyrazole substituent enhances stability and modulates electronic properties, facilitating targeted modifications. This compound is particularly useful in the synthesis of complex pharmacophores or ligands due to its bifunctional reactivity and structural rigidity. Its well-defined stereochemistry further supports applications in asymmetric synthesis. Suitable for controlled derivatization, it serves as a key building block in the development of bioactive molecules and functional materials.
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole structure
2649073-80-1 structure
Product name:5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
CAS No:2649073-80-1
MF:C8H10IN3O
Molecular Weight:291.088973522186
MDL:MFCD30180451
CID:5241123
PubChem ID:122163951

5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole 化学的及び物理的性質

名前と識別子

    • Oxazole, 4,5-dihydro-5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-
    • 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
    • MDL: MFCD30180451
    • インチ: 1S/C8H10IN3O/c1-12-5-6(3-11-12)8-10-4-7(2-9)13-8/h3,5,7H,2,4H2,1H3
    • InChIKey: MPIILQJKBRBHBB-UHFFFAOYSA-N
    • SMILES: O1C(CI)CN=C1C1=CN(C)N=C1

5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-295357-10.0g
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
2649073-80-1 95%
10.0g
$3929.0 2023-02-28
Enamine
EN300-295357-1.0g
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
2649073-80-1 95%
1g
$0.0 2023-06-07
Enamine
EN300-295357-0.1g
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
2649073-80-1 85%
0.1g
$317.0 2023-09-06
1PlusChem
1P0292G9-500mg
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
2649073-80-1 95%
500mg
$944.00 2024-05-08
Aaron
AR0292OL-500mg
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
2649073-80-1 95%
500mg
$1006.00 2025-02-17
1PlusChem
1P0292G9-1g
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
2649073-80-1 95%
1g
$1192.00 2024-05-08
1PlusChem
1P0292G9-50mg
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
2649073-80-1 95%
50mg
$315.00 2024-05-08
1PlusChem
1P0292G9-10g
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
2649073-80-1 95%
10g
$4919.00 2024-05-08
Aaron
AR0292OL-5g
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
2649073-80-1 95%
5g
$3669.00 2025-02-17
Enamine
EN300-295357-0.05g
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
2649073-80-1 85%
0.05g
$212.0 2023-09-06

5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole 関連文献

5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazoleに関する追加情報

Introduction to 5-(Iodomethyl)-2-(1-Methyl-1H-Pyrazol-4-yl)-4,5-Dihydro-1,3-Oxazole (CAS No. 2649073-80-1)

5-(Iodomethyl)-2-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole, with the CAS number 2649073-80-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an oxazole ring, a pyrazole moiety, and an iodomethyl group. These structural elements contribute to its potential applications in various therapeutic areas.

The oxazole ring is a five-membered heterocyclic compound with a nitrogen and an oxygen atom. It is known for its stability and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design. The pyrazole moiety, on the other hand, is a five-membered aromatic heterocycle with two nitrogen atoms. Pyrazoles are widely used in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

The presence of the iodomethyl group in the structure of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole adds another layer of complexity and potential utility. Iodine atoms are often used in medicinal chemistry for their ability to enhance the lipophilicity of molecules, improve their pharmacokinetic properties, and facilitate radiolabeling for imaging studies. The iodomethyl group can also serve as a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives.

Recent studies have explored the biological activities of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole and its derivatives. One notable area of research is its potential as an antimicrobial agent. A study published in the *Journal of Medicinal Chemistry* reported that compounds with similar structures exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding suggests that 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole could be a promising lead compound for the development of new antibiotics.

Another area of interest is the compound's anti-inflammatory properties. Inflammation is a complex biological response involving various mediators and signaling pathways. Research has shown that certain oxazole derivatives can modulate these pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study in *Bioorganic & Medicinal Chemistry* demonstrated that 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole exhibits significant COX inhibitory activity, making it a potential candidate for treating inflammatory diseases.

The pharmacokinetic properties of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole have also been investigated. A study published in *European Journal of Pharmaceutical Sciences* evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The results indicated that it has favorable pharmacokinetic profiles, including good oral bioavailability and low clearance rates. These properties are crucial for ensuring that the compound can effectively reach its target site in the body.

In addition to its therapeutic potential, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been studied for its use in radiopharmaceuticals. The iodine atom can be radiolabeled with isotopes such as iodine-123 or iodine-124 for positron emission tomography (PET) imaging. This application allows for non-invasive visualization of biological processes and can aid in the diagnosis and monitoring of various diseases.

The synthesis of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole involves several well-established chemical reactions. A typical synthetic route starts with the formation of the oxazole ring through a condensation reaction between an amine and a carbonyl compound. The pyrazole moiety is then introduced via a coupling reaction with an appropriate pyrazole derivative. Finally, the iodomethylation step is performed to introduce the iodomethyl group. This synthetic pathway provides a robust and scalable method for producing the compound.

Despite its promising properties, further research is needed to fully understand the potential applications and safety profile of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-y l)-4 , 5 - dihydro - 1 , 3 - oxazole . Clinical trials are essential to evaluate its efficacy and safety in human subjects . Additionally , ongoing studies are exploring new derivatives and analogs to optimize its therapeutic potential .

In conclusion , 5 -( iodo methyl ) - 2 -( 1 - methyl - 1 H - pyrazol - 4 - yl ) - 4 , 5 - dihydro - 1 , 3 - oxazole ( CAS No . 2649073 - 80 - 1 ) represents an exciting compound with diverse biological activities and potential applications in medicinal chemistry . Its unique structural features , combined with favorable pharmacokinetic properties , make it a valuable candidate for further research and development .

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